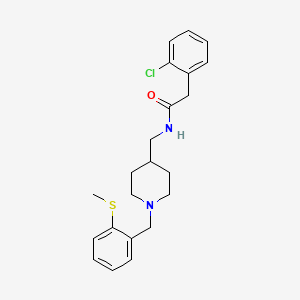

2-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2OS/c1-27-21-9-5-3-7-19(21)16-25-12-10-17(11-13-25)15-24-22(26)14-18-6-2-4-8-20(18)23/h2-9,17H,10-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYWDFUXKJDXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H27ClN2O2S

- Molecular Weight : 439.03 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95%

The biological activity of this compound can be attributed to its structural components, which include a chlorophenyl group and a piperidine derivative. These features suggest potential interactions with various biological targets, including receptors involved in neurotransmission and inflammation.

Biological Activity Overview

The compound has been investigated for its effects on several biological systems:

- Antiviral Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antiviral properties. For instance, some related compounds have shown effectiveness against viruses such as hepatitis C and influenza by inhibiting viral replication pathways .

- Neuropharmacological Effects : The piperidine moiety is known for its central nervous system activity. Compounds with similar structures have been studied for their potential in treating neurodegenerative diseases and mood disorders due to their interactions with neurotransmitter systems .

- Anti-inflammatory Properties : Some derivatives within the same chemical class have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways, suggesting that this compound may also exhibit similar properties .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential applications in drug development, particularly as a therapeutic agent targeting various conditions. The piperidine ring may facilitate interactions with neurotransmitter receptors, suggesting possible effects on the central nervous system (CNS).

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Preliminary studies could focus on:

- Receptor Binding : Investigating binding affinities to dopamine and serotonin receptors.

- Ion Channel Modulation : Assessing effects on ion channels that are critical for neuronal signaling.

Comparative Studies

Comparative analysis with structurally similar compounds can provide insights into the unique pharmacological profile of this compound. Below is a table summarizing related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-N-methylacetamide | Chlorophenyl group, methyl group | Analgesic properties |

| N-[4-(Methylthio)phenyl]acetamide | Methylthio substitution | Antimicrobial activity |

| 1-Methylpiperidine derivatives | Piperidine ring | CNS activity |

The unique combination of functional groups in 2-(2-chlorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide may enhance its pharmacological profile compared to simpler analogs, potentially leading to diverse therapeutic effects not observed in structurally simpler analogs.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Structural Similarities and Variations

The compound shares key features with several N-substituted 2-arylacetamides:

Key Observations :

- Halogenation : The 2-chlorophenyl group in the target compound, like dichlorophenyl in , enhances hydrophobic interactions with receptor pockets.

- Sulfur-Containing Groups : The methylthio benzyl group may improve metabolic stability compared to thiazole () or sulfonyl () derivatives.

- Piperidine/Piperazine Cores : Flexibility of the piperidine ring (target compound) versus the rigid piperazine () influences conformational adaptability for receptor binding .

Pharmacological Profiles

Key Findings :

- Receptor Selectivity : AC-90179’s lack of D2 affinity contrasts with typical antipsychotics, highlighting how substituents (e.g., methoxy vs. methylthio) dictate receptor engagement .

- Metabolic Stability : The methylthio group in the target compound may confer slower hepatic clearance compared to thioether-containing analogs ().

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine intermediates and coupling agents. For example:

- Step 1 : React 2-(methylthio)benzyl chloride with piperidin-4-ylmethanol to form the benzyl-piperidine intermediate.

- Step 2 : Couple the intermediate with 2-(2-chlorophenyl)acetic acid using a carbodiimide coupling agent (e.g., TBTU) in dichloromethane (DCM) at 0–5°C .

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase). Target ≥95% purity .

Q. Which analytical techniques are critical for structural validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., methylthio benzyl protons at δ 2.5–3.0 ppm; piperidine methylene at δ 3.2–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ion at m/z 417.15) .

- X-ray Crystallography : For absolute configuration determination (if crystalline) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution assays against S. aureus (MRSA) with synergy testing using carbapenems .

- Neurological Targets : Radioligand binding assays for serotonin (5-HT2A) or sigma receptors, given piperidine-acetamide pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Variation of Substituents : Modify the methylthio group (e.g., replace with sulfoxide/sulfone) to assess impact on antimicrobial potency .

- Chlorophenyl Position : Compare ortho- vs. para-chloro derivatives in receptor binding (e.g., 5-HT2A IC₅₀ shifts) .

- Piperidine Substitution : Introduce methyl groups at C3/C5 to evaluate steric effects on target engagement .

Q. How to resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Orthogonal Assays : Confirm 5-HT2A inverse agonism via both cAMP inhibition (cell-based) and radioligand displacement (membrane assays) .

- Purity Reassessment : Use LC-MS to rule out batch-to-batch impurities (e.g., unreacted intermediates) .

- Species-Specific Models : Test in human vs. rodent receptors to address interspecies variability .

Q. What computational strategies predict target interactions and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with 5-HT2A receptor (PDB: 6WGT) to identify key residues (e.g., Asp155 hydrogen bonding) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å) .

- Pharmacophore Modeling : Align with known sigma-1 ligands (e.g., haloperidol) to map hydrophobic/electrostatic features .

Q. What strategies assess in vivo efficacy and pharmacokinetics?

- Methodological Answer :

- Rodent Models : Test oral bioavailability in Sprague-Dawley rats (dose: 10 mg/kg; plasma analysis via LC-MS/MS) .

- Metabolite Identification : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., sulfoxide formation) .

- Blood-Brain Barrier Penetration : Measure brain/plasma ratio (Kp) 1h post-IV administration .

Q. How to evaluate ADMET properties during early development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.